LY294002

PI3K signaling Solution stability Reversible inhibition

LY294002 is the first synthetic, reversible PI3K inhibitor with 25+ years of validated literature. Its unique polypharmacology—including sub-micromolar CK2 inhibition (IC50 98 nM), DNA-PK inhibition, and BCRP-mediated drug resistance reversal—cannot be replicated by newer selective PI3K inhibitors. Choose LY294002 for PI3K/AKT/mTOR pathway validation, BCRP/ABCG2 resistance studies, or PI3K/CK2 crosstalk investigations. DMSO stock solutions stable at -20°C for 3-4 months.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
CAS No. 154447-36-6
Cat. No. B1683991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY294002
CAS154447-36-6
Synonyms2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
LY 29400
LY 294002
LY-294002
LY294002
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
InChIKeyCZQHHVNHHHRRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY294002 (154447-36-6) PI3K Inhibitor for Research Procurement | Broad-Spectrum Kinase Probe


LY294002 [CAS 154447-36-6] is the first synthetic small-molecule inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks), developed via structural optimization of the flavonoid quercetin [1]. It exhibits broad-spectrum activity against PI3Kα, PI3Kδ, and PI3Kβ with IC50 values of 0.5 μM, 0.57 μM, and 0.97 μM respectively in cell-free assays [2]. Beyond its canonical PI3K target, LY294002 inhibits additional kinases including CK2 (IC50 = 98 nM) and DNA-PK (IC50 = 1.4 μM), and functions as a competitive BET bromodomain inhibitor [2][3]. As a foundational research tool with over 25 years of publication history, LY294002 remains widely utilized for interrogating PI3K/AKT/mTOR signaling in cellular and in vitro models [4].

Why Generic Substitution of LY294002 with Other PI3K Inhibitors Compromises Experimental Reproducibility


The PI3K inhibitor landscape includes compounds with vastly divergent selectivity profiles, potency ranges, and off-target signatures. While newer agents such as GDC-0941 (pictilisib) or ZSTK474 offer superior potency and isoform selectivity [1], LY294002's well-characterized polypharmacology—including inhibition of CK2, DNA-PK, BET bromodomains, and L-type calcium channels—creates a distinct biological fingerprint that cannot be replicated by more selective inhibitors [2][3]. Critically, LY294002 exhibits unique functional properties absent in close analogs: it reverses BCRP-mediated drug resistance (unlike wortmannin or PI-103) and demonstrates paradoxical AKT hyperphosphorylation in gemcitabine-resistant pancreatic cancer cells [4][5]. Substituting LY294002 with alternative PI3K inhibitors without validating these differential activities risks misinterpretation of signaling phenotypes and experimental irreproducibility.

LY294002 Differential Evidence: Quantitative Comparator Data for Procurement Decision-Making


LY294002 vs. Wortmannin: Reversible Inhibition and Superior Solution Stability Enable Reliable Long-Term Studies

LY294002 exhibits reversible PI3K inhibition, whereas wortmannin acts via irreversible covalent modification of the PI3K catalytic subunit [1]. This mechanistic distinction has practical implications: LY294002 maintains stability in DMSO solution at -20°C for up to 3-4 months, while wortmannin requires fresh preparation due to rapid degradation in aqueous solution . For experiments requiring prolonged compound exposure, reversible inhibition allows washout recovery studies that are not feasible with irreversible wortmannin.

PI3K signaling Solution stability Reversible inhibition In vitro pharmacology

LY294002 vs. PI-103: Differential Effects on Akt Phosphorylation and Cellular Potency in Functional Assays

PI-103 is a multi-target PI3K/mTOR inhibitor with sub-nanomolar to low nanomolar potency against PI3K isoforms (p110α IC50 = 2 nM) [1]. In cellular assays, PI-103 inhibits Akt phosphorylation with an IC95 approximately 100-fold lower than LY294002 . However, this enhanced potency correlates with distinct phenotypic outcomes: PI-103 completely protects animals from insulin-stimulated blood glucose decline, an effect not observed with LY294002 at comparable PI3K-inhibiting doses [2]. For researchers studying PI3K-dependent metabolic regulation without complete pathway ablation, LY294002's moderate potency provides a more physiologically relevant window of inhibition.

Akt phosphorylation Cellular potency PI3K/mTOR dual inhibition Cancer cell signaling

LY294002 vs. Wortmannin and PI-103: Unique Reversal of BCRP-Mediated Drug Resistance for Multidrug Resistance Studies

Among structurally diverse PI3K inhibitors, LY294002 uniquely reverses breast cancer resistance protein (BCRP/ABCG2)-mediated drug resistance. In BCRP-overexpressing cell models, LY294002 reverses SN-38 and topotecan resistance, whereas wortmannin and PI-103 show no reversal effect [1]. Mechanistically, LY294002 blocks BCRP-mediated drug efflux in a dose-dependent manner without altering total or cell-surface BCRP protein levels [2]. This property is attributed to LY294002's flavonoid-derived scaffold, which structurally resembles known flavonoid BCRP inhibitors, unlike the chemically distinct wortmannin (steroid-like) and PI-103 (pyridinylfuropyrimidine) scaffolds [3].

BCRP/ABCG2 Multidrug resistance Cancer stem cells Efflux transporter

LY294002 vs. ZSTK474: Differential PI3K Inhibition Efficiency and DNA-PK Selectivity in Cellular Assays

ZSTK474, a triazine-based PI3K inhibitor, demonstrates significantly higher PI3K inhibition efficiency than LY294002. At 1 μM concentration, ZSTK474 reduces PI3K activity to 4.7% of untreated control levels, whereas LY294002 reduces activity to only 44.6% of control [1]. Additionally, ZSTK474 exhibits markedly higher selectivity for PI3K over DNA-PK compared to LY294002, NVP-BEZ235, and PI-103 [2]. For experiments requiring maximal PI3K pathway suppression or clean PI3K-specific readouts without DNA-PK confounding, ZSTK474 is the superior choice; LY294002's partial inhibition and broader kinase engagement make it more appropriate for studies where residual pathway activity or polypharmacology is desired.

PI3K inhibition efficiency DNA-PK selectivity Antitumor activity Kinase profiling

LY294002 Dual PI3K/CK2 Inhibition Profile vs. Isoform-Selective Inhibitors for Signaling Network Analysis

LY294002 inhibits casein kinase 2 (CK2) with an IC50 of 98 nM, representing activity comparable to its PI3Kα inhibition (IC50 = 500 nM) when accounting for assay conditions [1]. CK2 is a constitutively active serine/threonine kinase implicated in cell survival, proliferation, and apoptosis resistance. In contrast, isoform-selective PI3K inhibitors such as A66 (PI3Kα-selective, IC50 = 32 nM) and TGX-221 (PI3Kβ-selective, IC50 = 5 nM) show no significant CK2 inhibition at physiologically relevant concentrations [2]. For researchers studying signaling networks where PI3K and CK2 exhibit functional crosstalk (e.g., NF-κB activation, Wnt/β-catenin signaling), LY294002's dual inhibition profile may produce distinct phenotypic outcomes compared to clean PI3K-selective probes .

CK2 inhibition Dual kinase inhibition PI3K pathway Apoptosis

LY294002 vs. Wortmannin: Context-Dependent Paradoxical AKT Hyperphosphorylation in Drug-Resistant Cancer Models

In gemcitabine-resistant pancreatic cancer cell lines (PK59 and KLM1-R), LY294002 induces paradoxical enhancement of AKT phosphorylation at Ser473, whereas wortmannin does not produce this effect [1]. This AKT hyperphosphorylation is accompanied by intracellular membrane accumulation of phospho-AKT and is abolished by co-treatment with AKTi-1/2 or wortmannin [2]. Importantly, wortmannin alone fails to inhibit cell proliferation in these gemcitabine-resistant models, while LY294002 maintains anti-proliferative activity despite paradoxical AKT activation [3]. This differential response highlights that PI3K inhibitors are not functionally interchangeable in drug-resistant contexts and that LY294002 engages compensatory signaling mechanisms distinct from wortmannin.

AKT phosphorylation Gemcitabine resistance Pancreatic cancer Paradoxical activation

Optimal Research and Procurement Scenarios for LY294002 (154447-36-6)


Foundational PI3K Pathway Validation and Signaling Network Mapping in Academic Research

LY294002 is the optimal choice for initial validation of PI3K/AKT/mTOR pathway involvement in novel biological phenomena. With over 25 years of peer-reviewed literature establishing its activity profile across diverse cell types and model systems, LY294002 provides a well-characterized reference standard for comparative studies [1]. Its broad-spectrum class I PI3K inhibition (α/δ/β isoforms) ensures robust pathway suppression without isoform-specific confounding, making it ideal for generating foundational datasets that can be contextualized within the extensive existing literature corpus [2]. Procurement scenario: Academic labs establishing new PI3K-related research programs or validating pathway involvement in novel biological contexts.

BCRP/ABCG2 Multidrug Resistance Mechanism Studies Requiring Dual PI3K and Transporter Modulation

For researchers investigating the intersection of PI3K signaling and ABC transporter-mediated drug resistance, LY294002 offers a unique dual functionality not shared by other PI3K inhibitors [1]. Its ability to simultaneously inhibit PI3K and block BCRP-mediated drug efflux makes it a valuable tool for studying the role of PI3K in regulating multidrug resistance phenotypes, particularly in cancer stem cell models where both PI3K activity and BCRP expression are elevated [2]. Procurement scenario: Cancer pharmacology laboratories studying BCRP-mediated resistance mechanisms or screening for collateral sensitivity in ABCG2-overexpressing models.

Time-Course and Washout Recovery Studies Requiring Reversible PI3K Inhibition

LY294002's reversible binding mechanism and superior solution stability compared to the irreversible inhibitor wortmannin make it the preferred choice for experimental protocols involving compound washout, recovery time-courses, or pulsatile treatment regimens [1]. Researchers can prepare DMSO stock solutions and store at -20°C for 3-4 months without significant potency loss, reducing batch-to-batch variability in long-term studies [2]. Procurement scenario: Laboratories conducting extended time-course experiments, washout recovery assays, or studies requiring consistent compound activity across multi-week experimental timelines.

Dual PI3K/CK2 Inhibition Studies in Apoptosis and Cell Survival Signaling

When research objectives involve investigating functional crosstalk between PI3K and CK2 signaling pathways—such as in NF-κB activation, Wnt/β-catenin signaling, or apoptosis resistance mechanisms—LY294002's sub-micromolar CK2 inhibition (IC50 = 98 nM) provides a distinct experimental tool [1]. In contrast to clean PI3K-selective probes (A66, TGX-221), LY294002 produces a combined PI3K/CK2 inhibitory signature that may better model certain pathological signaling states where both kinases are co-activated [2]. Procurement scenario: Signal transduction laboratories studying apoptosis regulation, survival signaling networks, or mechanisms of resistance to targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY294002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.